

# A Comparative Guide to Topical Nonsteroidal Agents: Clinical Utility of Tapinarof

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of topical treatments for inflammatory skin diseases is evolving, with a growing emphasis on nonsteroidal options that offer favorable efficacy and safety profiles for long-term management. This guide provides an objective comparison of the clinical utility of **tapinarof**, a novel aryl hydrocarbon receptor (AhR) agonist, with other prominent nonsteroidal agents, including phosphodiesterase-4 (PDE4) inhibitors and calcineurin inhibitors.

## **Executive Summary**

This document delves into the mechanisms of action, clinical efficacy, and safety profiles of **tapinarof**, roflumilast, crisaborole, and the calcineurin inhibitors tacrolimus and pimecrolimus. Quantitative data from pivotal clinical trials are presented in comparative tables, and detailed experimental protocols for these trials are outlined. Signaling pathway diagrams generated using Graphviz (DOT language) provide a visual representation of the molecular mechanisms discussed.

#### **Mechanisms of Action**

A clear understanding of the distinct molecular pathways targeted by these agents is crucial for appreciating their therapeutic potential and points of differentiation.

#### **Tapinarof:** Aryl Hydrocarbon Receptor (AhR) Agonist



**Tapinarof** is a naturally derived AhR agonist.[1] The binding and activation of AhR, a ligand-dependent transcription factor, leads to the downregulation of pro-inflammatory cytokines, including Interleukin-17 (IL-17).[1] This modulation of the immune response is central to its therapeutic effect in plaque psoriasis. Furthermore, **tapinarof** promotes the normalization of the skin barrier by regulating the expression of essential proteins.[1]



Click to download full resolution via product page

**Tapinarof**'s Aryl Hydrocarbon Receptor (AhR) signaling pathway.

## Roflumilast & Crisaborole: Phosphodiesterase-4 (PDE4) Inhibitors

Roflumilast and crisaborole are PDE4 inhibitors. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, these drugs increase intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines.[2]





Check Availability & Pricing

Click to download full resolution via product page

Mechanism of action for PDE4 inhibitors.

#### **Tacrolimus & Pimecrolimus: Calcineurin Inhibitors**

Tacrolimus and pimecrolimus are calcineurin inhibitors. They work by binding to immunophilins, forming a complex that inhibits calcineurin, a protein phosphatase.[3] This inhibition prevents the activation of T-cells, thereby reducing the production of pro-inflammatory cytokines.



Click to download full resolution via product page

Mechanism of action for calcineurin inhibitors.

## **Clinical Efficacy**

The following tables summarize the primary efficacy endpoints from the pivotal Phase 3 clinical trials for **tapinarof**, roflumilast, and crisaborole. It is important to note that these trials were not head-to-head comparisons and were conducted in different patient populations (plaque psoriasis vs. atopic dermatitis).

### **Table 1: Efficacy in Plaque Psoriasis**



| Drug (Trial)              | Primary<br>Endpoint                                                                           | Tapinarof 1%<br>Cream QD | Roflumilast<br>0.3% Cream<br>QD | Vehicle QD |
|---------------------------|-----------------------------------------------------------------------------------------------|--------------------------|---------------------------------|------------|
| Tapinarof<br>(PSOARING 1) | PGA score of clear (0) or almost clear (1) with a ≥2-grade reduction from baseline at Week 12 | 35.4%                    | -                               | 6.0%       |
| Tapinarof<br>(PSOARING 2) | PGA score of clear (0) or almost clear (1) with a ≥2-grade reduction from baseline at Week 12 | 40.2%                    | -                               | 6.3%       |
| Roflumilast<br>(DERMIS-1) | IGA success (IGA of 0 or 1 and a ≥2-grade improvement from baseline) at Week 8                | -                        | 42.4%                           | 6.1%       |
| Roflumilast<br>(DERMIS-2) | IGA success (IGA of 0 or 1 and a ≥2-grade improvement from baseline) at Week 8                | -                        | 37.5%                           | 6.9%       |
| Tapinarof<br>(PSOARING 1) | ≥75%<br>improvement in<br>PASI (PASI-75)<br>at Week 12                                        | 36.1%                    | -                               | 10.2%      |



| Tapinarof<br>(PSOARING 2) | ≥75%<br>improvement in<br>PASI (PASI-75)<br>at Week 12 | 47.6% | -     | 6.9% |
|---------------------------|--------------------------------------------------------|-------|-------|------|
| Roflumilast<br>(DERMIS-1) | PASI-75 at Week<br>8                                   | -     | 41.6% | 7.6% |
| Roflumilast<br>(DERMIS-2) | PASI-75 at Week<br>8                                   | -     | 39.0% | 5.3% |

PGA: Physician's Global Assessment; IGA: Investigator's Global Assessment; PASI: Psoriasis Area and Severity Index; QD: Once Daily. Data from PSOARING 1 & 2 and DERMIS-1 & 2 trials.

**Table 2: Efficacy in Atopic Dermatitis** 

| Drug (Trial)         | Primary Endpoint                                                                                            | Crisaborole 2%<br>Ointment BID | Vehicle BID |
|----------------------|-------------------------------------------------------------------------------------------------------------|--------------------------------|-------------|
| Crisaborole (AD-301) | ISGA score of clear<br>(0) or almost clear (1)<br>with a ≥2-grade<br>improvement from<br>baseline at Day 29 | 32.8%                          | 25.4%       |
| Crisaborole (AD-302) | ISGA score of clear<br>(0) or almost clear (1)<br>with a ≥2-grade<br>improvement from<br>baseline at Day 29 | 31.4%                          | 18.0%       |

ISGA: Investigator's Static Global Assessment; BID: Twice Daily. Data from AD-301 & AD-302 trials.

## **Safety and Tolerability**

The safety profiles of these nonsteroidal agents are a key consideration for their clinical utility, particularly for long-term use.





**Table 3: Common Treatment-Emergent Adverse Events** 

| (7 | ſΕ | A | Es | 3) |
|----|----|---|----|----|
|    |    |   |    |    |

| Drug (Trial)                  | Most Common TEAEs (Drug vs. Vehicle)                                                                                                                            |
|-------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Tapinarof (PSOARING 1 & 2)    | Folliculitis (23.5% vs. 1.2% in PSOARING 1;<br>17.8% vs. 0.6% in PSOARING 2), Contact<br>Dermatitis (5.0% vs. 0% in PSOARING 1; 5.8%<br>vs. 0.6% in PSOARING 2) |
| Roflumilast (DERMIS-1 & 2)    | Diarrhea (3.1% vs. 0.7% in DERMIS-1),<br>Headache (2.4% vs. 2.0% in DERMIS-1),<br>Application site pain (1.0% vs. 0.3% pooled)                                  |
| Crisaborole (AD-301 & AD-302) | Application site pain (4% vs. 1.2% pooled)                                                                                                                      |
| Tacrolimus                    | Skin burning, pruritus at the application site                                                                                                                  |
| Pimecrolimus                  | Application site burning                                                                                                                                        |

Data from PSOARING 1 & 2, DERMIS-1 & 2, and AD-301 & AD-302 trials.

## **Experimental Protocols**

Detailed methodologies are essential for the critical evaluation of clinical trial data. Below are summaries of the protocols for the pivotal Phase 3 trials.

## **Tapinarof: PSOARING 1 and 2 Trials**



Click to download full resolution via product page



#### Workflow for the PSOARING 1 and 2 clinical trials.

- Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled, parallel-group studies.
- Participants: Adults (18-75 years) with a diagnosis of plaque psoriasis, a Physician's Global Assessment (PGA) score of 2 (mild) to 4 (severe), and 3% to 20% body surface area (BSA) involvement.
- Intervention: Patients were randomized in a 2:1 ratio to receive either tapinarof 1% cream or vehicle cream applied once daily (QD) for 12 weeks.
- Primary Endpoint: The proportion of patients achieving a PGA score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline at week 12.

#### **Roflumilast: DERMIS-1 and 2 Trials**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Tapinarof StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 3. Calcineurin Inhibitors StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Topical Nonsteroidal Agents: Clinical Utility of Tapinarof]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666157#clinical-utility-of-tapinarof-compared-to-other-nonsteroidal-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com



